Welcome to the BenchChem Online Store!
molecular formula C17H17BrFN5O B8703431 10-Bromo-9-fluoro-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

10-Bromo-9-fluoro-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Cat. No. B8703431
M. Wt: 406.3 g/mol
InChI Key: UOPSEZJHZCYPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09090628B2

Procedure details

A solution of 13-bromo-4-iodo-12-fluoro-9-oxa-3,6-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaene (10.0 g, 24.4 mmol) and acetamidine hydrochloride (2.63 g, 26.9 mmol) in triethylamine (6.90 mL, 49.4 mmol) and N,N-dimethylformamide (32.0 mL) was thoroughly degassed with N2. Palladium acetate (276 mg, 1.22 mmol) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (1.40 g, 2.44 mmol) were added and the solution was degassed with CO for 1 minute. A CO balloon was attached to the flask and the reaction was heated to 40° C. for 2 h. After being cooled to room temperature, the mixture was further treated with isopropylhydrazine hydrochloride (4.05 g, 36.6 mmol) and acetic acid (15 mL). The resulting mixture was heated again to 80° C. for 1 h. After cooling to room temperature, the mixture was diluted with H2O (400 mL). The resulting solid was collected by filtration and purified by silica gel chromatography using 15-50% EtOAc in petroleum ether as eluant to give the title compound (4.9 g, 50% yield). LCMS m/z [M+H]+ 406.0.
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
isopropylhydrazine hydrochloride
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
276 mg
Type
catalyst
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[C:14]2[C:5]([O:6][CH2:7][CH2:8][N:9]3[C:13]2=[N:12][C:11](I)=[CH:10]3)=[CH:4][C:3]=1[F:17].Cl.C(N)(=N)C.[CH2:23]([N:25](CC)[CH2:26]C)[CH3:24].N#N.C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1.Cl.[CH:75]([NH:78][NH2:79])([CH3:77])[CH3:76]>CN(C)C=O.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)(=O)C>[Br:1][C:2]1[CH:15]=[C:14]2[C:5]([O:6][CH2:7][CH2:8][N:9]3[C:13]2=[N:12][C:11]([C:26]2[N:78]([CH:75]([CH3:77])[CH3:76])[N:79]=[C:23]([CH3:24])[N:25]=2)=[CH:10]3)=[CH:4][C:3]=1[F:17] |f:1.2,6.7,10.11.12|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C2OCCN3C=C(N=C3C2=C1)I)F
Name
Quantity
2.63 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
32 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
isopropylhydrazine hydrochloride
Quantity
4.05 g
Type
reactant
Smiles
Cl.C(C)(C)NN
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
Name
Quantity
276 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was degassed with CO for 1 minute
Duration
1 min
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated again to 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C2OCCN3C=C(N=C3C2=C1)C1=NC(=NN1C(C)C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.